

"5-Methyl-2-(methylsulfonamido)benzoic acid" molecular structure and conformation

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Compound of Interest

Compound Name: 5-Methyl-2-(methylsulfonamido)benzoic acid

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An In-depth Technical Guide: Molecular Structure and Conformation of **5-Methyl-2-(methylsulfonamido)benzoic acid**

Introduction

5-Methyl-2-(methylsulfonamido)benzoic acid is a molecule belonging to the N-acyl anthranilic acid and sulfonamide classes. While specific applications of this exact molecule are not widely documented, its structural motifs are of significant interest in medicinal chemistry. Sulfonamides are a cornerstone pharmacophore found in a wide array of therapeutic agents, and their biological activity is intimately linked to their three-dimensional shape.[1][2] The conformation of a molecule—the spatial arrangement of its atoms—governs its physicochemical properties, such as solubility and lipophilicity, and dictates how it interacts with biological targets like enzymes and receptors.[3] A molecule that is pre-organized in its bioactive conformation often exhibits higher binding affinity due to a lower entropic penalty upon binding.[4]

This technical guide provides a comprehensive framework for the structural and conformational analysis of **5-Methyl-2-(methylsulfonamido)benzoic acid**. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles and methodologies. We will explore the key structural features that drive its conformational preferences, detail the experimental and computational workflows required for its characterization, and discuss the implications of its structure for drug design. This document

serves as both a reference and a practical guide for researchers investigating this molecule or structurally related compounds.

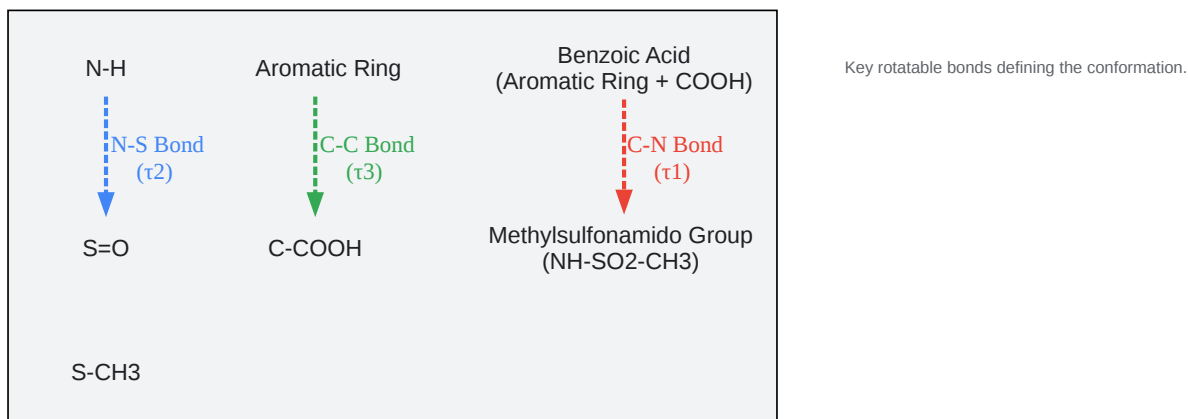
Part 1: Foundational Molecular Structure

To begin any conformational analysis, a thorough understanding of the molecule's basic covalent structure is essential.

Table 1: Chemical Identifiers for **5-Methyl-2-(methanesulfonamido)benzoic acid**

Property	Value	Source(s)
IUPAC Name	2-(Methanesulfonamido)-5-methylbenzoic acid	[5]
CAS Number	1017051-55-6	[5][6]
Molecular Formula	C ₉ H ₁₁ NO ₄ S	[5][6]
Molecular Weight	229.25 g/mol	[6]
Canonical SMILES	CS(=O) (=O)NC1=C(C=C(C=C1)C)C(=O)O	[5]

The structure features a benzoic acid scaffold substituted at the 2-position with a methanesulfonamido group and at the 5-position with a methyl group. The overall conformation is primarily determined by the rotation around three key single bonds, as illustrated below.



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Caption: Key rotatable bonds defining the conformation.

- τ_1 (Aryl-N Bond): Rotation around this bond determines the orientation of the sulfonamide group relative to the aromatic ring.
- τ_2 (N-S Bond): Torsion around the sulfonamide bond itself influences the relative positions of the sulfonyl oxygens and the N-H proton.
- τ_3 (Aryl-C Bond): Rotation of the carboxylic acid group is also a key determinant, particularly for establishing intramolecular interactions.

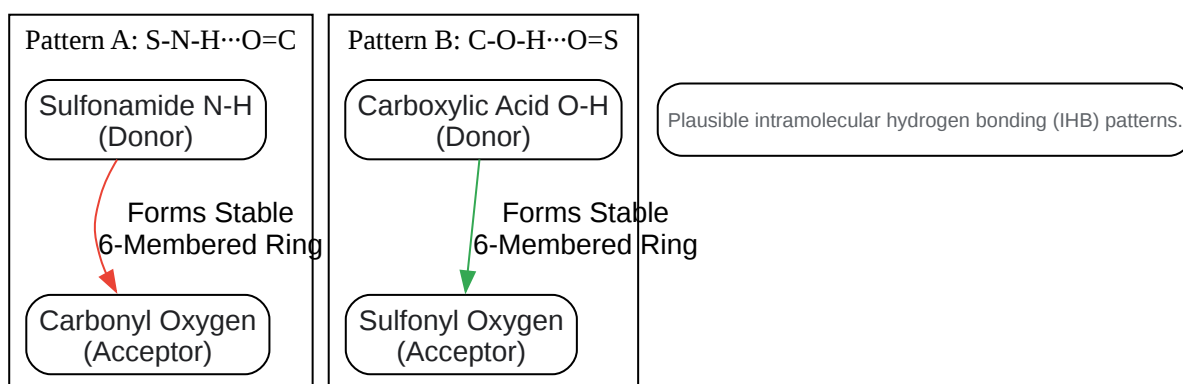
Part 2: Conformational Drivers and Hypotheses

The conformational landscape of a molecule is dictated by a delicate balance of steric, electronic, and intramolecular forces. For **5-Methyl-2-(methylsulfonamido)benzoic acid**, the ortho-positioning of the bulky sulfonamido and carboxylic acid groups suggests that steric hindrance will play a significant role, disfavoring planar arrangements. However, the most dominant factor is likely the potential for Intramolecular Hydrogen Bonding (IHB).

The formation of an IHB can significantly stabilize a specific conformation, effectively locking one or more rotatable bonds and reducing the molecule's flexibility. This conformational restriction can enhance membrane permeability by masking polar functional groups and increase binding affinity for a target receptor.^[7] In our target molecule, two primary IHB patterns are plausible:

- Pattern A (S-N-H...O=C): The sulfonamide proton acts as a hydrogen bond donor to one of the carbonyl oxygens of the carboxylic acid, forming a stable six-membered ring.
- Pattern B (C-O-H...O=S): The carboxylic acid proton donates a hydrogen bond to a sulfonyl oxygen, also forming a six-membered ring.

These potential interactions are critical for predicting the molecule's preferred shape in both solution and solid states.



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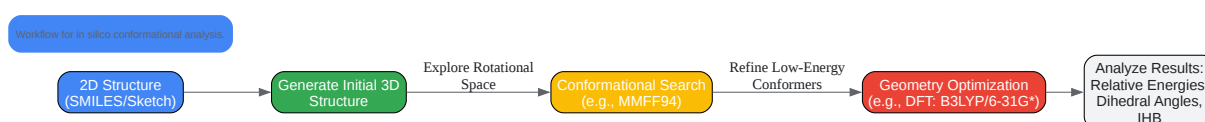
Caption: Plausible intramolecular hydrogen bonding (IHB) patterns.

Part 3: Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling with experimental validation is the gold standard for conformational analysis.

Computational Conformational Analysis (In Silico)

Expertise & Experience: The causality behind starting with a computational approach is efficiency and predictive power. It allows for the exploration of the entire conformational energy landscape, identifying low-energy, stable structures that are most likely to be observed experimentally. This predictive insight guides subsequent, more resource-intensive experimental work.



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Caption: Workflow for in silico conformational analysis.

Protocol: Computational Conformational Search and Optimization

- Structure Preparation: Draw the 2D structure of **5-Methyl-2-(methylsulfonamido)benzoic acid** in a molecular editor and convert it to an initial 3D structure.
- Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. The goal is to broadly sample the potential energy surface and identify a diverse set of low-energy conformers.
 - Trustworthiness: This step is self-validating by ensuring that the search is exhaustive enough to rediscover the same low-energy minima upon repeated runs.
- Geometry Optimization and Energy Calculation: Take the unique conformers from the search (e.g., within 10 kcal/mol of the global minimum) and perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).^[8]

- Analysis: Analyze the resulting optimized structures. Calculate the relative energies to determine the Boltzmann population at room temperature. Measure key dihedral angles (τ_1 , τ_2 , τ_3) and the distances/angles of potential intramolecular hydrogen bonds.

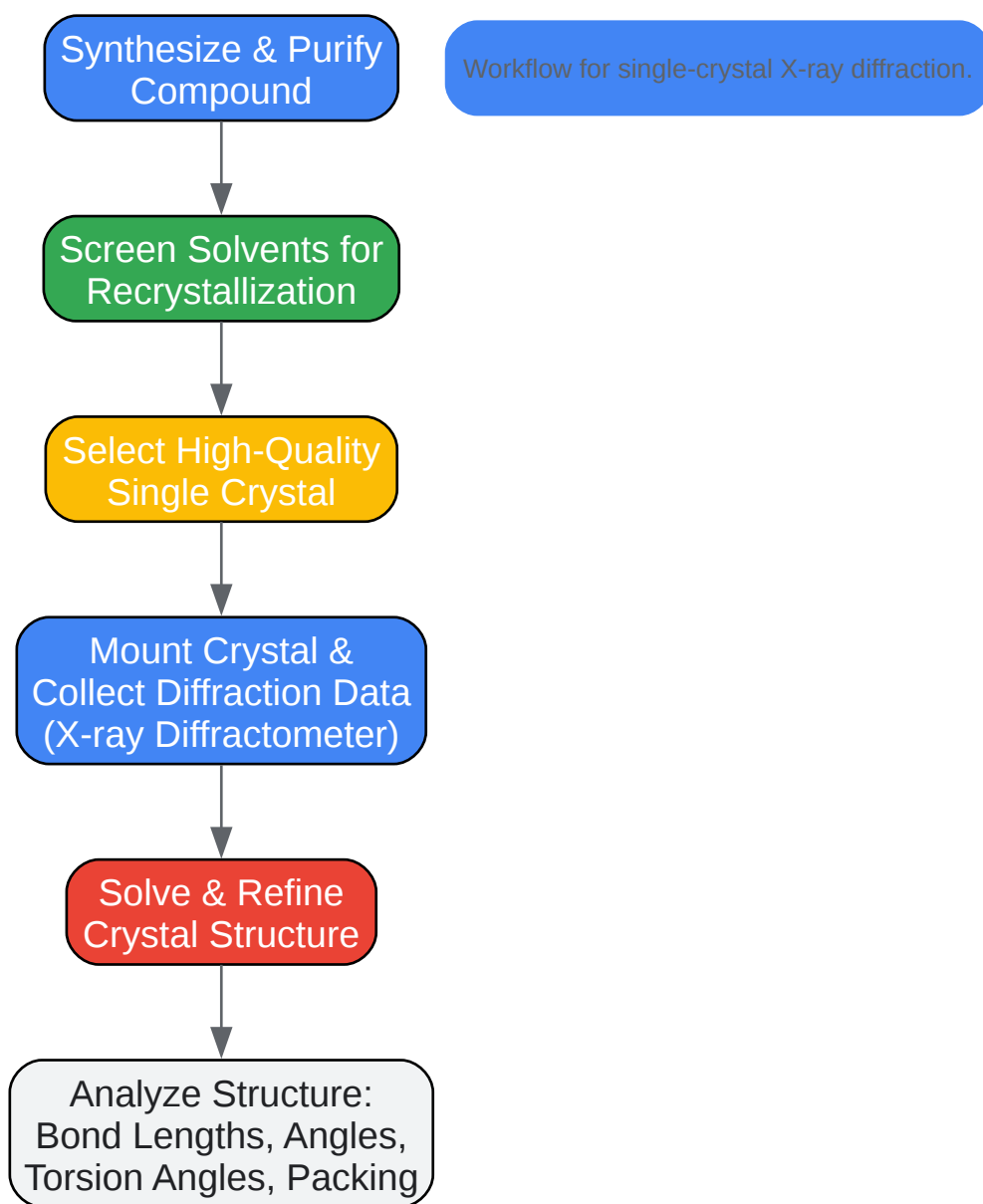
Table 2: Hypothetical DFT Calculation Results for Low-Energy Conformers

Conformer ID	Key Interaction	Relative Energy (kcal/mol)	τ_1 ($^\circ$ A-C-N-S)	τ_2 ($^\circ$ C-N-S-C)	τ_3 ($^\circ$ N-C-C=O)	H-Bond Distance (Å)
C-1	IHB Pattern B	0.00	105.2	-65.8	4.5	O-H...O (1.75)
C-2	IHB Pattern A	1.25	-88.9	-72.1	175.3	N-H...O (1.98)
C-3	Extended	4.80	75.4	178.5	25.1	None

Note: This data is illustrative, based on known principles of sulfonamide conformation, and represents anticipated results from the described protocol.

Solid-State Analysis (X-ray Crystallography)

Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the molecular structure and conformation in the solid state. While crystal packing forces can influence conformation, the observed structure is almost always a low-energy minimum. This experimental result is the ultimate benchmark for validating computational models.



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Caption: Workflow for single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution from a range of solvents (e.g., ethanol, ethyl acetate, acetone) and their mixtures.

- **Data Collection:** Select a high-quality crystal, mount it on a goniometer head, and place it in the cold stream (typically 100 K) of a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
- **Structure Solution and Refinement:** Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data until convergence.
 - **Trustworthiness:** The quality of the final structure is validated by statistical indicators like the R-factor, which measures the agreement between the calculated model and the observed diffraction data. A low R-factor (<5%) indicates a reliable structure.

Solution-State Analysis (NMR Spectroscopy)

Expertise & Experience: While X-ray crystallography reveals the static solid-state structure, NMR spectroscopy probes the molecule's conformation in the more biologically relevant solution phase. Techniques like the Nuclear Overhauser Effect (NOE) measure through-space correlations between protons, providing direct evidence for specific spatial arrangements.

Protocol: 2D ROESY/NOESY for Conformation Elucidation

- **Sample Preparation:** Prepare a concentrated solution (~10-20 mM) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- **Data Acquisition:** Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for medium-sized molecules as it avoids the issue of zero-crossing where the NOE effect can disappear.
- **Data Analysis:** Look for key cross-peaks. For example:
 - A cross-peak between the sulfonamide N-H proton and a proton on the aromatic ring would support a specific τ_1 torsion angle.
 - Crucially, a strong cross-peak between the N-H proton and the carboxylic acid C-H proton (if the acid exists as a dimer) or between the N-H proton and the ortho-aromatic proton

would strongly support a folded conformation consistent with IHB Pattern A or B. The absence of such peaks would suggest a more extended, flexible conformation in solution.

Part 4: Synthesis and Characterization

A plausible synthetic route to **5-Methyl-2-(methanesulfonamido)benzoic acid** involves the sulfonylation of a commercially available aminobenzoic acid derivative.

- **Reaction:** 2-Amino-5-methylbenzoic acid is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a base).^[1]
- **Addition:** Methanesulfonyl chloride is added dropwise, typically at a reduced temperature (0 °C) to control the exothermic reaction.
- **Workup and Purification:** The reaction is quenched, and the product is isolated via extraction and purified by recrystallization or column chromatography.

The final product would be characterized by standard methods:

- **¹H and ¹³C NMR:** To confirm the covalent structure.
- **Mass Spectrometry:** To confirm the molecular weight.
- **FT-IR Spectroscopy:** To identify characteristic vibrations of the functional groups (C=O, S=O, N-H, O-H).

Part 5: Implications for Drug Development

The conformational state of **5-Methyl-2-(methanesulfonamido)benzoic acid** has profound implications for its potential as a drug or drug fragment.

- **Receptor Binding:** A conformation stabilized by a strong intramolecular hydrogen bond presents a more rigid structure to a receptor. This reduces the entropic cost of binding, potentially leading to higher affinity.^[4] Understanding this pre-organized state is crucial for structure-based drug design.
- **Physicochemical Properties:** The IHB can mask the polar N-H and C=O/O-H groups, increasing the molecule's lipophilicity (LogP). This can lead to improved membrane

permeability and oral bioavailability, key parameters in drug development.[7]

- Selectivity: Different conformers may bind to different targets. Understanding the dominant conformation can help explain or predict the biological activity and selectivity profile of the compound.

Conclusion

The molecular structure of **5-Methyl-2-(methylsulfonamido)benzoic acid** is defined by the interplay between its constituent functional groups. Its three-dimensional conformation is likely dominated by the formation of a stable, six-membered intramolecular hydrogen bond, leading to a pseudo-cyclic, rigidified structure. A comprehensive analysis, integrating predictive computational modeling with definitive experimental techniques like X-ray crystallography and solution-state NMR, is essential to fully elucidate this molecule's conformational landscape. The insights gained from such an analysis are not merely academic; they are fundamental to rationally designing and optimizing bioactive molecules for therapeutic applications.

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